molecular formula C4H8ClNO2S B2876997 Allylmethylsulfamoylchloride CAS No. 263169-15-9

Allylmethylsulfamoylchloride

Cat. No.: B2876997
CAS No.: 263169-15-9
M. Wt: 169.62
InChI Key: IIEUFVMWZKIKSO-UHFFFAOYSA-N
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Description

Allylmethylsulfamoylchloride is an organosulfur compound with the molecular formula C4H8ClNO2S. This compound is characterized by the presence of an allyl group, a methyl group, and a sulfamoyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allylmethylsulfamoylchloride can be synthesized through several methods. One common approach involves the reaction of allylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

Allylamine+Chlorosulfonic AcidThis compound+HCl\text{Allylamine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} Allylamine+Chlorosulfonic Acid→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Allylmethylsulfamoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfamides.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of allylmethylsulfamides or allylmethylsulfonates.

    Oxidation: Formation of allylmethylsulfonylchloride.

    Reduction: Formation of allylmethylsulfamide.

Scientific Research Applications

Allylmethylsulfamoylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of allylmethylsulfamoylchloride involves its reactivity with nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce sulfonamide or sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Allylsulfamoylchloride: Similar structure but lacks the methyl group.

    Methylsulfamoylchloride: Similar structure but lacks the allyl group.

    Allylmethylsulfonylchloride: An oxidized form of allylmethylsulfamoylchloride.

Uniqueness

This compound is unique due to the presence of both allyl and methyl groups, which confer specific reactivity and steric properties

Properties

IUPAC Name

N-methyl-N-prop-2-enylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c1-3-4-6(2)9(5,7)8/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEUFVMWZKIKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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